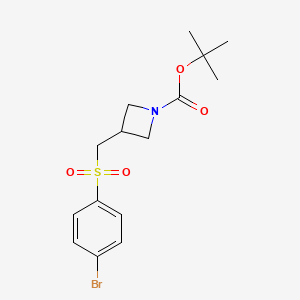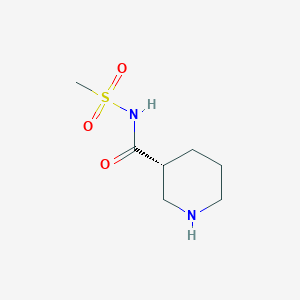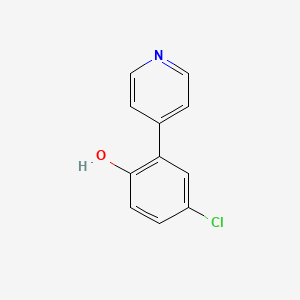
tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. This compound, in particular, features a tert-butyl ester group, a bromophenyl sulfonyl moiety, and an azetidine ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate typically involves multiple steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of N-protected amino alcohols using reagents like thionyl chloride or phosphorus tribromide.
-
Introduction of the Bromophenyl Sulfonyl Group: : The bromophenyl sulfonyl group can be introduced via sulfonylation reactions. This involves reacting the azetidine intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.
-
Esterification: : The final step involves the esterification of the azetidine carboxylic acid with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfonyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can target the bromophenyl group or the ester moiety. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols; bases like NaOH or K2CO3
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Alcohols or amines
Substitution: Substituted phenyl derivatives
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its structural features make it a potential candidate for probing enzyme interactions and receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Azetidine derivatives have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of the bromophenyl sulfonyl group may enhance its biological activity and specificity.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable building block for the synthesis of various active ingredients.
作用機序
The mechanism of action of tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate depends on its specific application. In general, azetidine derivatives can interact with biological targets such as enzymes, receptors, and nucleic acids. The bromophenyl sulfonyl group may enhance binding affinity and specificity through interactions like hydrogen bonding and hydrophobic interactions. The tert-butyl ester group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and pharmacokinetics.
類似化合物との比較
Similar Compounds
- tert-Butyl 3-((methylsulfonyl)methyl)azetidine-1-carboxylate
- tert-Butyl 3-((phenylsulfonyl)methyl)azetidine-1-carboxylate
- tert-Butyl 3-((4-chlorophenyl)sulfonyl)methyl)azetidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate stands out due to the presence of the bromine atom in the phenyl group. This bromine atom can participate in unique halogen bonding interactions, potentially enhancing the compound’s biological activity and specificity. Additionally, the bromine atom can serve as a handle for further functionalization through substitution reactions, providing opportunities for the synthesis of a wide range of derivatives.
特性
分子式 |
C15H20BrNO4S |
|---|---|
分子量 |
390.3 g/mol |
IUPAC名 |
tert-butyl 3-[(4-bromophenyl)sulfonylmethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO4S/c1-15(2,3)21-14(18)17-8-11(9-17)10-22(19,20)13-6-4-12(16)5-7-13/h4-7,11H,8-10H2,1-3H3 |
InChIキー |
VZDASWKBFFDZLQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(Z)-2-(2-hydroxyethyl)octadec-9-enoyl]azanium acetate](/img/structure/B12073593.png)
![6-Bromo-1-isobutyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073596.png)
![4'-Amino-N,N-dimethyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12073600.png)




![7-Bromo-1-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12073637.png)



